molecular formula C9H6BrNO B1374947 5-Bromoisoquinolin-3-OL CAS No. 1175271-86-9

5-Bromoisoquinolin-3-OL

Cat. No.: B1374947
CAS No.: 1175271-86-9
M. Wt: 224.05 g/mol
InChI Key: PEPBAJBUKPWIEN-UHFFFAOYSA-N
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Description

5-Bromoisoquinolin-3-OL is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinolin-3-OL typically involves the bromination of isoquinolin-3-OL. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain high-purity this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinolin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromoisoquinolin-3-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoisoquinolin-3-OL is primarily based on its ability to interact with various molecular targets. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in π-π interactions with target molecules, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-3-OL: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Chloroisoquinolin-3-OL: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    5-Iodoisoquinolin-3-OL:

Uniqueness

5-Bromoisoquinolin-3-OL is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific substitution reactions that are not feasible with other halogenated isoquinolines. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

5-bromo-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPBAJBUKPWIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724492
Record name 5-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175271-86-9
Record name 5-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-hydroxyisoquinoline
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